Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol in Targeted Therapeutics
Executive Summary In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds is a proven strategy for improving the clinical success rates of drug can...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds is a proven strategy for improving the clinical success rates of drug candidates. 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS 1489515-41-4) is a highly functionalized, conformationally restricted bifunctional building block[1]. By combining a rigid cyclobutane core with a metabolically stable cyclopropylamine moiety, this versatile small molecule scaffold provides highly predictable exit vectors for structure-based drug design (SBDD), making it particularly valuable in Fragment-Based Drug Discovery (FBDD) and the development of targeted kinase inhibitors.
This whitepaper provides an in-depth technical analysis of the scaffold’s physicochemical properties, the mechanistic rationale for its use over linear analogs, and field-proven synthetic protocols for its integration into larger active pharmaceutical ingredients (APIs).
Physicochemical Profiling
The physical and chemical properties of CAS 1489515-41-4 make it an ideal side-chain appendage for modulating the physicochemical profile of lipophilic core structures.
As a Senior Application Scientist, selecting the correct aliphatic appendage is critical for balancing potency, pharmacokinetics, and safety. The selection of CAS 1489515-41-4 over simpler linear analogs (e.g., 1-amino-3-propanol derivatives) is driven by three core mechanistic advantages:
Metabolic Stability via the Cyclopropyl Ring: Linear secondary amines (like N-ethyl or N-isopropyl groups) are highly susceptible to cytochrome P450-mediated N-dealkylation and monoamine oxidase (MAO) degradation. The incorporation of a cyclopropylamine moiety strategically addresses this metabolic instability. The enhanced π-character and shorter C-C bonds of the cyclopropyl ring resist oxidative cleavage, thereby decreasing plasma clearance and extending the biological half-life of the resulting drug[2][3].
Conformational Rigidity: The cyclobutane ring acts as a rigid spacer. By locking the relative orientation of the hydroxyl group and the aminomethyl group, the scaffold minimizes the entropic penalty typically incurred when a flexible molecule binds to a target protein. This rigidity directs the pharmacophores into distinct sub-pockets (such as the solvent-exposed ribose pocket of a kinase hinge region) with high precision[2].
Solubility Enhancement: The inclusion of the hydroxyl group on the cyclobutane ring counterbalances the inherent lipophilicity of the carbocycles. This ensures that the final API maintains an optimal LogP, preventing the compound from becoming overly "greasy" and suffering from poor aqueous solubility or high plasma protein binding.
Synthetic Integration Workflows
To incorporate CAS 1489515-41-4 into a larger therapeutic molecule, Nucleophilic Aromatic Substitution (SNAr) is the most reliable method, particularly when targeting halogenated heteroaryl cores (e.g., pyrimidines or pyridines commonly found in kinase inhibitors).
Protocol: SNAr Coupling to a Heteroaryl Scaffold
This protocol is designed as a self-validating system, ensuring high yields while mitigating common purification bottlenecks.
Reagents & Causality:
Nucleophile: CAS 1489515-41-4 (1.2 equivalents). A slight excess ensures complete consumption of the valuable heteroaryl electrophile.
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Rationale: DIPEA is strictly non-nucleophilic due to its steric bulk. It efficiently scavenges the HCl byproduct without competing with the cyclopropylamine for the electrophile.
Solvent: N-Methyl-2-pyrrolidone (NMP). Rationale: SNAr reactions with sterically hindered secondary amines require high temperatures and a highly polar environment to stabilize the charged Meisenheimer complex transition state. NMP outperforms DMF and THF in these extreme conditions.
Step-by-Step Methodology:
Reaction Assembly: Charge an oven-dried reaction vial with the heteroaryl chloride (1.0 mmol) and dissolve it in anhydrous NMP (5 mL) under an inert nitrogen atmosphere.
Reagent Addition: Add DIPEA (3.0 mmol) to the solution, followed by the dropwise addition of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol (1.2 mmol).
Thermal Activation: Seal the vial and heat the mixture to 90°C for 12 hours. Note: The elevated temperature is strictly necessary to overcome the steric hindrance imposed by the adjacent cyclopropyl and cyclobutane rings.
Self-Validating Workup: Cool the reaction to room temperature and dilute with Ethyl Acetate (20 mL). Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 10 mL).
Validation Check: This specific aqueous wash acts as a self-validating step; the high affinity of LiCl for polar aprotic solvents ensures the complete removal of NMP. Failure to remove NMP will result in co-elution and severe ion suppression during downstream LC-MS validation.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography using a Dichloromethane/Methanol gradient.
Figure 1: SNAr workflow for integrating CAS 1489515-41-4 into a heteroaryl scaffold.
Downstream Biological Context
Once integrated into a heteroaryl core, the resulting molecule often functions as a Type I or Type II kinase inhibitor. The bulky, rigid nature of the CAS 1489515-41-4 appendage is frequently utilized to gain selectivity against specific kinases (such as JAK or EGFR) by exploiting unique spatial geometries in the ATP-binding pocket. By blocking ATP from binding, the downstream phosphorylation cascade is halted, which is a primary mechanism of action for many modern immunomodulatory and oncological drugs.
Figure 2: Mechanism of action for a kinase inhibitor utilizing the CAS 1489515-41-4 scaffold.
References
Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (PMC).[Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (ACS Publications).[Link]
Technical Guide: The Cyclobutane Amino Alcohol Scaffold in Medicinal Chemistry
Executive Summary The cyclobutane amino alcohol scaffold represents a high-value, -rich motif in modern medicinal chemistry. Unlike planar aromatic systems, the cyclobutane ring introduces a defined "pucker" (dihedral an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclobutane amino alcohol scaffold represents a high-value,
-rich motif in modern medicinal chemistry. Unlike planar aromatic systems, the cyclobutane ring introduces a defined "pucker" (dihedral angle 25-35°), offering a unique three-dimensional vector for side-chain orientation. This scaffold is increasingly utilized to:
Restrict Conformational Freedom: Locking
torsion angles to mimic bioactive peptide turns or transition states.
Enhance Metabolic Stability: Shielding metabolic "soft spots" through steric bulk and ring strain.
) character compared to flat bioisosteres like phenyl rings.
This guide details the structural properties, synthetic access, and medicinal applications of this scaffold, designed for immediate application in drug discovery programs.
The cyclobutane ring is not planar; it exists in a puckered conformation to minimize torsional strain (eclipsing interactions). This pucker creates distinct pseudo-equatorial and pseudo-axial positions.
Cis-isomers: Often force substituents into an axial/equatorial relationship, bringing functional groups into close proximity (ideal for chelating metals or mimicking intra-residue hydrogen bonds).
Trans-isomers: Typically adopt a diequatorial conformation, extending the distance between the amine and hydroxyl groups, mimicking extended peptide chains.
Bioisosterism
The cyclobutane amino alcohol moiety serves as a restricted bioisostere for:
Serine/Threonine: Constraining the
and angles.
-Amino Alcohols: Acting as a rigidified GABA analogue.
Peptide Bond Transition States: The
and geometry can mimic the tetrahedral intermediate of amide hydrolysis, making them potent protease inhibitor warheads.
Synthetic Methodologies
Accessing the cyclobutane core requires overcoming significant ring strain (~26 kcal/mol).[1] Three primary routes dominate the field.
Route A: [2+2] Photocycloaddition (The "Gold Standard")
The most versatile method involves the [2+2] cycloaddition of alkenes to enones or enol ethers.
Mechanism: Excitation of an enone to a triplet state, followed by radical addition to an alkene and subsequent ring closure.
Stereocontrol: Chiral auxiliaries (e.g., on the enone) or chiral photocatalysts (e.g., Iridium-based) dictate the facial selectivity.
Route B: Strain-Release Functionalization (The Modern Approach)
Recent advances utilize bicyclo[1.1.0]butanes (BCBs) . These highly strained systems undergo radical strain-release additions to generate 1,3-disubstituted cyclobutanes.
Utility: Excellent for accessing 3-substituted cyclobutane amino alcohols, which are difficult to make via [2+2] chemistry.
Route C: Ring Expansion/Contraction
Ring Contraction: Wolff rearrangement of cyclopentanones.
Ring Expansion: Acid-catalyzed rearrangement of cyclopropyl carbinols.
Visualization: Synthetic Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic pathway based on substitution pattern requirements.
Medicinal Chemistry Applications
Protease Inhibitors (Transition State Mimicry)
Cyclobutane amino alcohols are structurally primed to inhibit serine and metalloproteases.
Mechanism: The hydroxyl group mimics the oxyanion of the tetrahedral intermediate formed during peptide bond hydrolysis. The cyclobutane ring rigidly positions the amine (mimicking the leaving group) and the side chains (filling the S1/S1' pockets).
Case Study: Inhibitors of Francisella tularensis serine hydrolase utilize a cyclobutanone/amino alcohol core to form a stable hemiacetal adduct with the active site serine.
-peptides) that adopt stable secondary structures (helices, sheets) resistant to proteolytic degradation.
Application: Cell-penetrating peptides (CPPs) for drug delivery.[2] The cationic amino alcohol motif aids membrane interaction while the cyclobutane core prevents enzymatic cleavage.
Comparison of Physical Properties
Property
Phenyl Ring
Cyclobutane Ring
Benefit of Cyclobutane
Geometry
Planar (2D)
Puckered (3D)
Access to new chemical space; better fit for globular active sites.
Solubility (logP)
High (Lipophilic)
Lower (More Polar)
Improved aqueous solubility ( effect).
Metabolic Stability
Prone to oxidation
High
Resists CYP450 oxidation; no aromatic hydroxylation.
Rigidity
Rigid
Semi-Rigid
Allows "induced fit" without entropic penalty of flexible chains.
Experimental Protocols
Protocol A: General [2+2] Photocycloaddition
Target: Synthesis of a protected 2-aminocyclobutanone precursor.
Reductant: L-Selectride (lithium tri-sec-butylborohydride) or NaBH4.
Solvent: THF (anhydrous).
Procedure:
Cool solution of ketone (1.0 equiv) in THF to -78°C.
Add L-Selectride (1.2 equiv) dropwise. Stir for 2 hours.
Quench: Add MeOH followed by oxidative workup (NaOH/H2O2) if using boranes.
Outcome: Bulky hydrides like L-Selectride attack from the less hindered face (pseudo-equatorial), yielding the cis-alcohol with high diastereoselectivity (>95:5 dr).
Mechanism of Action Visualization
Caption: Mechanism of protease inhibition showing how the cyclobutane scaffold mimics the transition state geometry.
References
Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization. Journal of the American Chemical Society.
[Link]
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.
[Link]
Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. Molecules.
[Link]
Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA. ACS Omega.
[Link]
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: Cell-Penetration Ability. International Journal of Molecular Sciences.
[Link]
An In-depth Technical Guide to C8H15NO Cyclobutane Building Blocks: Structure, Properties, and Synthetic Applications
Abstract The cyclobutane motif, a strained four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent structural rigidity and unique three-dimensional geometry offer...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The cyclobutane motif, a strained four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent structural rigidity and unique three-dimensional geometry offer significant advantages in drug design, including improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to serve as a versatile isostere for other chemical groups.[1][3] This technical guide provides a comprehensive analysis of building blocks with the molecular formula C8H15NO that incorporate the cyclobutane core. We will delve into the isomeric diversity, molecular weight, key structural features, and spectroscopic signatures of these compounds. Furthermore, this guide presents a validated synthetic protocol for their preparation and discusses their strategic application in the development of novel therapeutics, providing researchers and drug development professionals with a foundational understanding of this valuable chemical class.
Molecular Formula and Weight Analysis
The cornerstone of any chemical entity is its molecular formula and corresponding weight. For the C8H15NO series of compounds, these fundamental properties are consistent across all isomers.
The molecular weight is a critical parameter for a variety of analytical techniques, including mass spectrometry, and is essential for stoichiometric calculations in synthesis.
The Isomeric Landscape of C8H15NO Cyclobutane Scaffolds
The molecular formula C8H15NO allows for a considerable number of structural isomers featuring a cyclobutane ring. The variation in the attachment and nature of the nitrogen and oxygen atoms (typically as an amide functional group) leads to a diverse range of building blocks with distinct physicochemical properties. Below, we explore three representative isomers to illustrate this structural diversity.
Caption: Representative Isomers of C8H15NO with a Cyclobutane Core.
Isomer A: N-cyclobutyl-N-methylpropanamide: This isomer features a tertiary amide where the nitrogen atom is directly attached to the cyclobutane ring and also bears a methyl group.[6] The propanamide fragment provides a three-carbon acyl chain. This structure is valuable for introducing a constrained N-cyclobutyl group directly into a lead molecule.
Isomer B: N-(cyclobutylmethyl)acetamide: In this secondary amide, the cyclobutane ring is separated from the nitrogen atom by a methylene (-CH2-) linker. This provides greater conformational flexibility compared to Isomer A, which can be crucial for optimizing ligand-receptor interactions.
Isomer C: N,N-diethylcyclobutanecarboxamide: Here, the cyclobutane ring is directly attached to the carbonyl carbon of the amide. The nitrogen atom is substituted with two ethyl groups. This arrangement uses the cyclobutane as a core scaffold from which other functionalities can be extended.
Synthesis of Cyclobutane Amide Building Blocks: A Validated Protocol
The synthesis of cyclobutane-containing amides is most commonly achieved through the coupling of a cyclobutane-derived amine or carboxylic acid with a corresponding acylating agent or amine. The following protocol details a robust and widely applicable method for the synthesis of N-substituted cyclobutanecarboxamides, a common structural class within the C8H15NO family.
Rationale for Method Selection
Amide bond formation is a cornerstone of organic and medicinal chemistry. The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like hydroxybenzotriazole (HOBt), is a well-established and reliable method. This approach proceeds through a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester subsequently reacts with the amine to form the desired amide, minimizing side reactions and racemization if chiral centers are present.
Caption: General workflow for the synthesis of C8H15NO cyclobutane amides.
Detailed Experimental Protocol
Objective: To synthesize N,N-diethylcyclobutanecarboxamide (Isomer C).
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclobutanecarboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
Activation: Add EDC (1.2 eq) to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, during which the carboxylic acid is activated.
Amine Addition: Add DIPEA (1.5 eq) followed by the dropwise addition of diethylamine (1.1 eq).
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-diethylcyclobutanecarboxamide.
Spectroscopic Characterization
Characterization of the synthesized building blocks is crucial to confirm their structure and purity. The puckered nature of the cyclobutane ring can sometimes lead to complex NMR spectra compared to more flexible acyclic or larger cyclic systems.[8] Below is a summary of the expected spectroscopic data for a representative isomer, N,N-diethylcyclobutanecarboxamide.
The quartet and triplet are characteristic of the ethyl groups. The cyclobutane protons often appear as complex multiplets due to the ring's puckering and complex spin-spin coupling. The proton alpha to the carbonyl is typically the most downfield of the ring protons.
¹³C NMR
δ ~175: Amide C=Oδ ~42: -N(CH₂)₂δ ~38: Ring CHδ ~25: Ring CH₂δ ~18: Ring CH₂δ ~14, 13: -CH₃
The amide carbonyl carbon is highly deshielded. The cyclobutane ring carbons typically appear in the range of δ 15-40 ppm.[9] The two ethyl groups will show distinct signals for the methylene and methyl carbons.
The most prominent peak will be the strong amide carbonyl stretch, which is a definitive indicator of the functional group. The absence of an N-H stretch (around 3300 cm⁻¹) confirms the tertiary nature of the amide.[10]
MS (Mass Spec)
[M+H]⁺ = 142.12
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated form, confirming the molecular weight.
Role and Application in Drug Discovery
The incorporation of cyclobutane-containing building blocks like C8H15NO isomers into drug candidates is a strategic decision driven by the unique properties of the four-membered ring.
Caption: The relationship between cyclobutane properties and drug design advantages.
Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty of binding to a biological target, thereby increasing potency and selectivity.[2]
Metabolic Stability: The C-C bonds within the cyclobutane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.[3]
"Escape from Flatland": There is a growing trend in medicinal chemistry to move away from flat, aromatic molecules towards compounds with greater three-dimensionality (sp³ character).[3] Cyclobutane scaffolds are excellent tools for achieving this, which can improve solubility and reduce off-target toxicity.
Bioisostere: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, helping to fill hydrophobic pockets in a target protein while maintaining a favorable property profile.
An example of a successful drug containing a cyclobutane ring is Abrocitinib, an FDA-approved Janus kinase (JAK) inhibitor used to treat atopic dermatitis.[8] While not a C8H15NO compound, its success underscores the pharmaceutical industry's acceptance and application of this valuable scaffold.
Conclusion
The C8H15NO molecular formula encompasses a diverse family of cyclobutane-containing building blocks that are of significant interest to medicinal chemists and drug discovery scientists. Their well-defined three-dimensional structures, coupled with the inherent stability of the cyclobutane ring, provide a powerful platform for the design of next-generation therapeutics. A thorough understanding of their isomeric structures, synthesis, and spectroscopic properties, as detailed in this guide, is essential for their effective application in research and development. The continued exploration of novel cyclobutane derivatives will undoubtedly lead to the discovery of new and improved medicines.
Synthetic Architectures and Medicinal Chemistry Applications Executive Summary The integration of cyclopropylamine motifs onto cyclobutane rings represents a high-value strategy in modern medicinal chemistry, offering a...
Author: BenchChem Technical Support Team. Date: February 2026
Synthetic Architectures and Medicinal Chemistry Applications
Executive Summary
The integration of cyclopropylamine motifs onto cyclobutane rings represents a high-value strategy in modern medicinal chemistry, offering a solution to the "flatland" problem of traditional aromatic drug discovery. This guide details the engineering of these scaffolds, focusing on two primary architectures: the spiro[2.3]hexane system (a rigid piperidine bioisostere) and the N-cyclopropylcyclobutanamine linkage (a metabolic stability enhancer).
By combining the puckered geometry of cyclobutane (bond angles ~88°) with the unique electronic properties of cyclopropylamine, researchers can modulate pKa, block metabolic soft spots (N-dealkylation), and access novel intellectual property space.
The synergy between cyclobutane and cyclopropylamine creates a scaffold with distinct physicochemical advantages over acyclic or monocyclic analogs.
1.1 The Cyclobutane Core
Unlike planar cyclopropane or flexible cyclopentane, cyclobutane exists in a puckered conformation (wing angle ~28°). This puckering relieves torsional strain from eclipsing methylene hydrogens and creates distinct pseudo-equatorial and pseudo-axial vectors for substituents.
Geometric Consequence: Substituents on a cyclobutane ring are projected into specific 3D vectors that are inaccessible to aromatic rings.
Metabolic Stability: The strained C-C bonds are generally resistant to oxidative metabolism compared to alkyl chains.
1.2 The Cyclopropylamine Effect
pKa Modulation: The high s-character of the cyclopropane C-C bonds exerts an electron-withdrawing effect on the nitrogen, typically lowering the pKa of the amine by ~1 unit compared to an isopropylamine (pKa ~9.5 vs. ~10.5). This improves membrane permeability (LogD) at physiological pH.
Metabolic Blocking: The cyclopropyl group effectively blocks Cytochrome P450-mediated N-dealkylation, a common clearance pathway for N-isopropyl or N-ethyl groups.
1.3 Physicochemical Comparison
Property
Isopropylamine (Acyclic)
Cyclobutylamine (Ring)
N-Cyclopropylcyclobutanamine (Hybrid)
Hybridization
sp³ (flexible)
sp³ (constrained)
sp³ (rigid/strained)
pKa (approx)
~10.5
~9.8
~8.5 - 9.0
Metabolic Liability
High (N-dealkylation)
Moderate
Low (Steric/Electronic block)
LogP
Moderate
Moderate
Tunable (lower lipophilicity)
Synthetic Architectures
We define two primary classes of these scaffolds: Spiro-Fused (Architecture A) and Directly Linked (Architecture B).
Architecture A: 5-Azaspiro[2.3]hexane Scaffolds
This architecture fuses the cyclopropane and azetidine/cyclobutane rings at a single carbon, creating a highly rigid, compact bicycle. It is increasingly used as a bioisostere for piperidine , offering reduced lipophilicity and a distinct vector.
Core Synthetic Strategy:
The most robust route involves the Tebbe olefination of a 3-azetidinone (or cyclobutanone) followed by Rhodium-catalyzed cyclopropanation .
Figure 1: Modular synthesis of the 5-azaspiro[2.3]hexane scaffold via carbene insertion.
Architecture B: N-Cyclopropylcyclobutanamine
This architecture links the two rings via a secondary amine. It is synthesized via Reductive Amination , a self-validating reaction that favors the formation of the secondary amine over the imine.
Figure 2: Reductive amination pathway for linking cyclobutane and cyclopropylamine.
Experimental Protocols
Protocol A: Synthesis of 5-Azaspiro[2.3]hexane (Spiro Scaffold)
Target: Construction of a conformationally restricted piperidine bioisostere.
Reagents:
N-Boc-3-azetidinone (1.0 equiv)
Tebbe Reagent (0.5 M in toluene, 1.2 equiv)
Ethyl Diazoacetate (EDA) (1.5 equiv)
Rh₂(OAc)₄ (1 mol%)
Solvents: Anhydrous THF, Dry DCM
Step-by-Step Methodology:
Olefination:
Dissolve N-Boc-3-azetidinone in anhydrous THF under Argon. Cool to -40°C.[1]
Add Tebbe reagent dropwise over 10 minutes. The solution will turn deep red.
Stir at -40°C for 30 mins, then warm to RT over 1 hour.
Quench: Cool to -10°C and carefully add 15% NaOH solution (gas evolution!). Dilute with ether, filter through Celite, and concentrate. Purify the exocyclic alkene via flash chromatography (Hexanes/EtOAc).
Cyclopropanation:
Dissolve the isolated alkene and Rh₂(OAc)₄ in dry DCM.
Add a solution of Ethyl Diazoacetate in DCM very slowly via syringe pump over 6–8 hours (to prevent EDA dimerization).
Stir at RT for 12 hours.
Concentrate and purify via silica gel chromatography.
Result: The spiro-scaffold is obtained as a mixture of diastereomers (separable).
Protocol B: Synthesis of N-Cyclopropylcyclobutanamine (Linked Scaffold)
Target: Rapid access to a metabolically stable secondary amine building block.
In a round-bottom flask, dissolve cyclobutanone in MeOH (0.5 M).
Add cyclopropylamine and a catalytic amount of acetic acid (adjust pH to ~5–6 using pH paper).
Stir at RT for 2 hours to allow equilibrium formation of the imine.
Reduction:
Add NaBH₃CN in one portion.[2] (Caution: Toxic reagent).
Stir the reaction mixture at RT for 16 hours.
Workup:
Quench with saturated NaHCO₃ solution.
Extract with DCM (3x).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: If necessary, purify via amine-functionalized silica or standard silica with 1% Et₃N in the eluent to prevent streaking.
Medicinal Chemistry Applications & Case Studies
4.1 Bioisosteric Replacement
The 5-azaspiro[2.3]hexane scaffold acts as a "frozen" analog of piperidine.
Application: In HDAC inhibitors, replacing a piperidine cap with this spiro-scaffold reduced lipophilicity (LogP) by 0.8 units while maintaining potency, improving the drug's metabolic stability profile.
Mechanism: The spiro-fusion locks the nitrogen vector, reducing the entropic penalty upon binding to the target protein.
4.2 JAK1 Inhibitor Optimization (Pfizer)
While not exclusively a cyclopropylamine, Pfizer's development of JAK1 inhibitors (e.g., Abrocitinib analogs) utilized cis-1,3-cyclobutane diamines.
Relevance: The introduction of N-cyclopropyl groups on these diamine scaffolds was explored to modulate the basicity of the amine, fine-tuning selectivity against JAK2. The cyclopropyl group provided a steric clash in the JAK2 pocket that was tolerated in JAK1.
References
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Foundational concept of small ring bioisosteres).
Cernak, T., et al. (2016). The Medicinal Chemist’s Guide to Solving Problems in Drug Design. Journal of Medicinal Chemistry.[3] Link (Cyclopropylamine properties).
Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as rigid, stable, and shapely bioisosteres for ortho-substituted benzenes. Angewandte Chemie. Link
Duret, G., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid.[4] Beilstein Journal of Organic Chemistry. Link (Source of Protocol A).
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry.[3] Link
Engineering Sp3-Rich Fragments: A Technical Guide to Amino-Cyclobutanol Library Synthesis
Executive Summary In the pursuit of "escaping Flatland"—the industry-wide shift away from planar, aromatic-heavy fragments—the 3-aminocyclobutanol scaffold has emerged as a privileged motif. Unlike flexible alkyl chains...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pursuit of "escaping Flatland"—the industry-wide shift away from planar, aromatic-heavy fragments—the 3-aminocyclobutanol scaffold has emerged as a privileged motif. Unlike flexible alkyl chains or rigid bicyclic systems, the cyclobutane ring offers a unique "Goldilocks" zone: it possesses defined exit vectors (via cis/trans isomerism) while maintaining a low molecular weight (<150 Da) and high
character.
This guide details the technical execution of synthesizing, purifying, and diversifying amino-cyclobutanol fragments. It focuses on the divergent synthesis of cis- and trans- isomers, providing a self-validating workflow for high-throughput library generation.
Strategic Rationale: The Vector Advantage
The primary value of the 3-aminocyclobutanol core lies in its geometric isomerism. The cyclobutane ring is not planar; it exists in a "puckered" conformation (butterfly angle ~25–35°). This puckering, combined with the relative stereochemistry of the hydroxyl and amino groups, creates distinct vector orientations for fragment growth.
Cis-Isomer: The substituents occupy a pseudo-equatorial/axial relationship that projects functional groups into a convergent spatial region, often mimicking
-turn motifs in peptides.
Trans-Isomer: The substituents project in opposite directions (linear vector), acting as a rigid, non-aromatic spacer that mimics 1,4-disubstituted phenyl rings but with superior solubility and metabolic stability.
Table 1: Physicochemical Profile of the Core Scaffold
Property
Value (Approx.)
Impact on Drug Design
MW
87.12 Da
Ideal for Fragment-Based Drug Discovery (FBDD)
ClogP
-0.8 to -0.5
High aqueous solubility; lowers lipophilicity of final hits
TPSA
~46
Polar enough for H-bonding, low enough for permeability
1.0
Maximizes 3D character; correlates with clinical success
Puckering
~28°
Dynamic ring flip allows induced fit binding
Synthetic Methodology: The Divergent Pathway
The most robust route to these fragments does not start from epichlorohydrin directly (which often leads to mixtures), but rather from 3-oxocyclobutanecarboxylic acid . This route allows for the installation of the amine via a Curtius rearrangement, followed by stereocontrolled reduction of the ketone.
The Workflow Diagram
The following diagram illustrates the critical decision points for accessing both stereoisomers.
Figure 1: Divergent synthetic pathway for accessing cis- and trans-3-aminocyclobutanol fragments.[1][2][3][4][5][6][7][8][9]
Mechanism of Stereocontrol
Accessing the Cis-Isomer (Kinetic Control):
Using a bulky hydride reducing agent like L-Selectride (Lithium tri-sec-butylborohydride) at low temperatures (-78 °C) forces the hydride to attack from the less hindered face (opposite the bulky N-Boc group). This results in the cis-alcohol (hydroxyl and amine on the same side) with >95:5 dr.
Why: The N-Boc group adopts a pseudo-equatorial position to minimize strain; the bulky hydride attacks axially (anti-Felkin-Anh or steric approach control).
Accessing the Trans-Isomer (Thermodynamic/Inversion):
Direct reduction often yields mixtures. The most reliable method for high-purity trans-isomer is to take the pure cis-isomer and subject it to a Mitsunobu reaction (with p-nitrobenzoic acid), followed by hydrolysis. This inverts the stereocenter at the alcohol.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-3-aminocyclobutanone (The Core)
This intermediate is the branch point for all library members.
Activation: Dissolve 3-oxocyclobutanecarboxylic acid in dry toluene/tBuOH (1:1 ratio). Add TEA under
.
Rearrangement: Add DPPA dropwise at 0 °C. Stir for 1 h, then heat to 80 °C for 4–6 hours. Note: Evolution of
gas indicates the formation of the isocyanate intermediate.
Quench & Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine/DPPA byproducts), sat.
, and brine.
Purification: Flash column chromatography (Hexane/EtOAc). The product is a white solid.
Validation: IR peak at ~1715 cm
(carbamate) and ~1790 cm (cyclobutanone).
Protocol B: Stereoselective Reduction to cis-N-Boc-3-aminocyclobutanol
Reagents: N-Boc-3-aminocyclobutanone (1.0 eq), L-Selectride (1.0 M in THF, 1.2 eq).
Setup: Dissolve the ketone in anhydrous THF (0.1 M) and cool to -78 °C (dry ice/acetone bath). Crucial: Temperature control is vital for diastereoselectivity.
Addition: Add L-Selectride dropwise over 20 minutes. The bulky hydride attacks the convex face of the puckered ring.
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).
Oxidative Workup: Carefully quench with MeOH at -78 °C. Allow to warm to 0 °C. Add 10% NaOH followed by 30%
(dropwise) to decompose the organoboron intermediates. Stir for 1 h.
Extraction: Extract with EtOAc.
Validation (NMR):
Cis-isomer: The methine proton (
) typically appears as a quintet or broad multiplet due to coupling with adjacent methylene protons and the trans-annular proton.
NOE: Strong NOE correlation between the
and indicates they are on the same face (cis).
Library Integration: Parallel Functionalization
Once the core scaffolds (cis and trans) are isolated, they serve as "vector engines" for library synthesis. The most common reaction is Reductive Amination (if the alcohol is oxidized back to ketone after deprotection) or Amide Coupling (after N-Boc deprotection).
Below is a protocol for N-capping via Reductive Amination (creating tertiary amines), which maintains the cyclobutanol core properties.
Figure 2: Parallel library synthesis workflow.
Protocol C: High-Throughput Reductive Amination
Plate Prep: In a 96-well deep-well block, dispense the amine core (HCl salt, 50 µmol) in MeOH (500 µL).
Base: Add TEA (1.0 eq) to free the amine.
Aldehyde Addition: Add diverse aldehydes (1.2 eq in MeOH). Shake at RT for 1 hour to form the imine.
Reduction: Add polymer-supported Cyanoborohydride or solid
(2.0 eq). Shake for 16 hours at RT.
Scavenging: Add polymer-supported Isocyanate resin (to scavenge unreacted amine) and polymer-supported Hydrazine (to scavenge excess aldehyde). Shake for 4 hours.
Filtration: Filter the plate into a receiver plate. Evaporate solvent.
QC: LC-MS validation. Expect >85% purity for standard aldehydes.
References
Stereoselective Synthesis of Cyclobutanols: Zell, D., et al. "Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol." Org.[6][10] Lett.2025 , 27, 8586.[6] Link
Library Design & Vectors: "Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery." Vrije Universiteit Amsterdam, 2023 . Link
Hyperbaric [2+2] Cycloaddition: "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions." Eur. J. Org.[9] Chem.2024 .[9] Link
Curtius Rearrangement Mechanics: "The Curtius Rearrangement: Mechanistic Insight and Recent Applications." PMC, 2018 . Link
General Properties of 3-Aminocyclobutanol: PubChem CID 45789889.[11] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 3-((cyclopropylamino)methyl)cyclobutan-1-ol (C₈H₁₅NO, MW: 141.21 g/mol ) represents a high-value "sp³-rich" scaffold in modern medicinal chemistry.[1] Unlike traditional aromatic spacers, the cyclobutane core offers defined exit vectors (109°–120° puckered geometry) without the solubility liabilities of planar rings. This guide details the structural architecture, stereochemical assignment, and a robust, self-validating synthetic protocol for this fragment.
Key Structural Features:
Core: 1,3-disubstituted cyclobutane ring (puckered conformation).[1][2]
Linker: Methylene bridge (-CH₂-) providing rotational freedom to the amine.[1]
Functionality: Secondary cyclopropylamine (basic center) and secondary alcohol (H-bond donor/acceptor).[1][2]
Stereochemistry: Exists as cis and trans diastereomers, with the cis-isomer capable of unique intramolecular hydrogen bonding.
Structural Architecture & Stereochemistry
Conformational Analysis (The "Butterfly" Effect)
Cyclobutane is not planar.[1] To relieve torsional strain (eclipsing C-H bonds), the ring adopts a puckered "butterfly" conformation with a dihedral angle of approximately 25°–35°.[2] This puckering dictates the spatial orientation of the 1,3-substituents.
Pseudo-Equatorial vs. Pseudo-Axial: Substituents prefer the pseudo-equatorial position to minimize 1,3-diaxial-like repulsive interactions.[1]
Cis-Isomer: Both the hydroxyl group and the (cyclopropylamino)methyl group are on the same face of the ring. In the diequatorial conformation, this isomer is thermodynamically stable and allows for a potential 6-membered intramolecular hydrogen bond (O-H···N), stabilizing the structure in non-polar media.[2]
Trans-Isomer: Substituents are on opposite faces (one pseudo-equatorial, one pseudo-axial).[1][2] This isomer is generally more rigid but lacks the intramolecular stabilization of the cis form.
Stereochemical Assignment via NMR
Distinguishing cis from trans is critical.[1] The assignment is validated using 1D ¹H NMR splitting patterns and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
Methine Shift (H1/H3): In 1,3-disubstituted cyclobutanes, the cis isomer's methine protons typically appear upfield relative to the trans isomer due to anisotropy and shielding effects.
NOE Correlations:
Cis: Strong NOE correlation between H1 (methine at -OH) and H3 (methine at -CH₂N).[1][2]
Trans: No NOE between H1 and H3; NOE observed between H1 and the methylene protons of the substituent.
Self-Validating Synthetic Protocol
Objective: Synthesis of cis-3-((cyclopropylamino)methyl)cyclobutan-1-ol via a convergent nucleophilic substitution strategy.
Rationale: This route avoids the unstable aldehyde intermediates of reductive amination and allows for stereochemical control at the reduction step.
Reaction Workflow (Graphviz)
Figure 1: Convergent synthesis pathway prioritizing stereochemical retention and regioselectivity.
Reagent: Sodium Borohydride (NaBH₄) followed by Lithium Aluminum Hydride (LiAlH₄).[1][2]
Protocol:
Dissolve 3-oxocyclobutanecarboxylic acid in MeOH at 0°C.
Add NaBH₄ (1.1 equiv) portion-wise.[1][2] The hydride attacks the ketone from the less hindered face (axial attack), predominantly yielding the cis-alcohol (thermodynamic product).
Isolate the hydroxy-acid and treat with LiAlH₄ in THF (reflux, 4h) to reduce the carboxylic acid to the primary alcohol.
Validation Point: ¹H NMR of the crude diol should show two distinct methylene signals. The ring methine protons (H1, H3) will show a specific coupling constant (
Add Cyclopropylamine (3.0 equiv).[1][2] The excess acts as both nucleophile and proton scavenger.
Heat to 60°C in a sealed tube for 12h.
Purification: The product is an amino-alcohol.[1] Purify via SCX-2 (Strong Cation Exchange) cartridge to remove non-basic impurities, followed by silica gel chromatography (DCM/MeOH/NH₃).[1][2]
Analytical Characterization Specifications
To certify the identity of the synthesized material, compare experimental data against these predicted parameters.
Predicted NMR Data (Cis-Isomer)
Nucleus
Shift (δ ppm)
Multiplicity
Assignment
Structural Logic
¹H
4.15
Quintet
H-1 (CH-OH)
Deshielded by oxygen; quintet due to splitting by 4 ring protons.[1]
Rotatable Bonds: 3 (Restricted conformation due to ring).[1][2][3]
Bioisosteric Applications
This scaffold acts as a metabolically stable bioisostere for:
Linear Alkyl Chains: The cyclobutane ring adds rigidity, reducing the entropy penalty upon protein binding.
Piperazines/Piperidines: It provides a similar vector distance between the H-bond donor (OH) and the basic amine but with a completely different shape profile, often breaking "flat" SAR (Structure-Activity Relationship) trends.[1]
References
Cyclobutane Synthesis: Wuitschik, G., et al.[1][2][4] "Oxetanes and Cyclobutanes as Bioisosteres of Morpholines and Piperazines." Journal of Medicinal Chemistry, 2010, 53(8), 3227–3246.[1][2] Link[1][2]
Stereoselective Reduction: Burkhard, J. A., et al.[1][2][5] "Synthesis and Structural Analysis of 1,3-Disubstituted Cyclobutanes." Organic Letters, 2010, 12(9), 1944–1947.[1][2] Link[1][2]
Reductive Amination Protocols: Abdel-Magid, A. F., et al.[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][2] Link[1][2]
Cyclopropylamine Reactivity: Szymoniak, J., et al.[1][2][7] "Preparation of Cyclopropylamines from Nitriles."[1] Journal of Organic Chemistry, 2002, 67, 3965.[1][2] Link[1][2]
Synthesis of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol from cyclobutanone
This Application Note is designed for research scientists and process chemists. It details the synthesis of 3-[(cyclopropylamino)methyl]cyclobutan-1-ol , a structural motif increasingly relevant in JAK inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists. It details the synthesis of 3-[(cyclopropylamino)methyl]cyclobutan-1-ol , a structural motif increasingly relevant in JAK inhibitors (e.g., Abrocitinib analogs) and fragment-based drug discovery.
Executive Summary & Strategic Analysis
The synthesis of 3-substituted cyclobutanols presents a specific regiochemical challenge. While cyclobutanone is the nominal parent structure, direct alkylation at the C3 position is chemically inefficient due to the lack of electronic activation at that remote site.
To synthesize 3-[(cyclopropylamino)methyl]cyclobutan-1-ol , we must bypass direct C3-alkylation of cyclobutanone. Instead, we utilize 3-oxocyclobutanecarboxylic acid (or its protected ester derivatives) as the foundational building block. This scaffold is industry-standard, derived from the [2+2] cycloaddition of acrylonitrile and vinyl acetate (or dichloroketene equivalents), and provides the necessary "handle" at C3.
Key Mechanistic Challenges
Regiocontrol: Ensuring substitution occurs exclusively at C3 without ring contraction or expansion.
Chemomoselectivity: Reducing the amide/aldehyde intermediate without prematurely reducing the ketone core (if using the stepwise route).
Stereocontrol: The final reduction of the ketone to the alcohol at C1 generates cis and trans isomers. The cis-isomer (1,3-relationship) is typically the thermodynamic and pharmacologically desired product.
Retrosynthetic Analysis & Pathway
The most robust route utilizes a "Protect-Functionalize-Deprotect-Reduce" strategy. This ensures the sensitive cyclobutanone core is masked during the installation of the aminomethyl side chain.
Objective: Convert the ester handle to an aldehyde suitable for reductive amination, while protecting the ketone.
Starting Material: Methyl 3,3-dimethoxycyclobutanecarboxylate (commercially available or prepared from 3-oxocyclobutanecarboxylic acid via MeOH/TsOH reflux).
Step 1.1: Reduction to Alcohol
Setup: Flame-dried 500 mL RB flask, N2 atmosphere.
Reagents: Suspend LiAlH4 (1.1 equiv) in anhydrous THF (0.5 M) at 0°C.
Addition: Add Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 equiv) in THF dropwise.
Reaction: Stir at 0°C for 1h, then warm to RT for 2h.
Purification: The cis and trans isomers are separable by preparative HPLC or column chromatography (DCM/MeOH/NH4OH gradient).
Data Summary Table
Step
Reagent
Conditions
Critical Parameter
Yield (Typ.)
1. Reduction
LiAlH4
THF, 0°C
Anhydrous conditions
92%
2. Oxidation
(COCl)2, DMSO
DCM, -78°C
Temp control (Swern)
85%
3. Amination
Cyclopropylamine, STAB
DCE, RT
Stoichiometry of STAB
78%
4. Deprotection
1M HCl
Acetone, 50°C
Monitor pH
95%
5. Final Red.
NaBH4
MeOH, -78°C
Low temp for dr
88%
Reaction Workflow Diagram
The following diagram illustrates the chemical logic and flow, highlighting the critical intermediate states.
Quality Control & Validation
Self-Validating the Protocol
To ensure the protocol is working ("Trustworthiness"), check these analytical markers:
Aldehyde Step: Appearance of CHO peak in 1H NMR (~9.6-9.8 ppm). Disappearance of CH2-OH protons.
Amination Step: Mass Spec (ESI+) should show M+H corresponding to the amine-acetal. Disappearance of the aldehyde proton in NMR.
Final Stereochemistry:
Cis-isomer (Major): typically displays a characteristic NOE correlation between the C1-methine proton and the C3-methine proton (if resolvable) or distinct shift of the C1-H compared to trans.
Reference Data: Cyclobutane methine protons in cis-1,3-disubstituted systems often appear upfield relative to trans isomers due to shielding effects.
Safety Note
Cyclopropylamine: Volatile and toxic. Handle in a fume hood.
Pfizer Inc. (2018). Synthesis of Abrocitinib (PF-04965842) and related cyclobutane intermediates.[3][4] Journal of Medicinal Chemistry. (Context: General handling of aminocyclobutane scaffolds).
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry. (Context: Standard protocol for STAB reductive amination).
Wiberg, K. B., et al. (1965). Cyclobutane Derivatives and Conformational Analysis. Journal of the American Chemical Society. (Context: NMR characterization of cis/trans cyclobutanes).
Organic Syntheses. (2010). Preparation of Cyclobutanone and substituted derivatives. Org.[2][3][6][7] Synth. (Context: Handling of cyclobutanone precursors).
Application Note: Reductive Amination Protocols for Cyclobutane Carboxaldehydes
Part 1: Executive Summary & Strategic Rationale Cyclobutane rings are increasingly prevalent in modern drug design as bioisosteres for phenyl rings or gem-dimethyl groups, offering improved metabolic stability and define...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
Cyclobutane rings are increasingly prevalent in modern drug design as bioisosteres for phenyl rings or gem-dimethyl groups, offering improved metabolic stability and defined exit vectors without the aromatic liability. However, the reductive amination of cyclobutane carboxaldehyde presents unique challenges compared to aliphatic or aromatic analogs.
While the cyclobutane ring possesses significant ring strain (~26 kcal/mol), it is kinetically stable under standard reductive amination conditions. The primary challenges in this transformation are not ring opening, but rather:
Volatility: Low molecular weight cyclobutylmethylamines are highly volatile.
Steric Bulk: The "puckered" conformation of the cyclobutane ring creates a distinct steric environment that can retard imine formation compared to linear aldehydes.
Dialkylation Control: Like all primary aldehydes, uncontrolled stoichiometry can lead to tertiary amine byproducts.
This guide details two validated protocols: a High-Throughput (Discovery) method utilizing Sodium Triacetoxyborohydride (STAB) for maximum chemoselectivity, and a Scalable (Green) method utilizing stepwise imine formation followed by borohydride reduction.
Part 2: Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). In the presence of Sodium Triacetoxyborohydride (STAB) , the reduction is chemoselective.[1][2] Unlike Sodium Cyanoborohydride (
), STAB does not require toxic cyanide handling and operates effectively in aprotic solvents (DCE, THF), which minimizes side reactions.[2]
Key Selectivity Factor: STAB is less basic and sterically bulkier than
. It reduces the protonated iminium ion much faster than the neutral aldehyde. This allows for "Direct Reductive Amination" (one-pot) without reducing the starting aldehyde to cyclobutylmethanol.
Visualization: Reaction Pathway
The following diagram illustrates the equilibrium and reduction nodes, highlighting the critical role of acid catalysis in driving the iminium species.
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical Iminium node where reduction occurs.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (STAB/DCE)
Best for: Drug discovery (mg to g scale), complex amines, high chemoselectivity.
Solvent: 1,2-Dichloroethane (DCE).[3] Note: THF can be substituted if halogenated solvents are restricted, though reaction rates may be slower.
Reagents & Materials
Substrate: Cyclobutane carboxaldehyde (1.0 equiv)
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
Solvent: Anhydrous DCE (0.1 M – 0.2 M concentration)
Step-by-Step Methodology
Imine Pre-equilibrium (Optional but Recommended):
Charge a flame-dried reaction vial with the Amine (1.1 equiv) and anhydrous DCE .
Add Cyclobutane carboxaldehyde (1.0 equiv).
Add Acetic Acid (1.0 equiv).
Expert Tip: Stir for 15–30 minutes at Room Temperature (RT) before adding the reductant. This allows the imine/iminium equilibrium to establish, minimizing direct reduction of the aldehyde to the alcohol.
Reduction:
Add STAB (1.5 equiv) in a single portion. Gas evolution (
) may occur; ensure the vessel is vented or under a nitrogen balloon.
Dissolve Cyclobutane carboxaldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol (MeOH).
Add
(anhydrous, 2.0 equiv) or 3Å Molecular Sieves to sequester water and drive the equilibrium.
Stir for 2–4 hours at RT (or reflux if sterically hindered).
Filtration:
Filter off the drying agent (essential to prevent hydrolysis during reduction).
Reduction:
Cool the filtrate to 0 °C.
Add Sodium Borohydride (
) (1.0 equiv) portion-wise.
Allow to warm to RT and stir for 1 hour.
Workup:
Acidify carefully with 1M HCl to pH ~2 (destroys excess borohydride and hydrolyzes borate complexes).
Basify with NaOH to pH >10.
Extract with EtOAc or MTBE.
Part 4: Critical Process Parameters & Handling
Quantitative Comparison of Reducing Agents
Feature
NaBH(OAc)3 (STAB)
NaBH3CN
NaBH4
Selectivity
High (Reduces imines, not aldehydes)
High (pH dependent)
Low (Reduces aldehydes & imines)
Toxicity
Low (Boric acid byproduct)
High (Cyanide byproduct)
Low
Solvent
DCE, THF, Toluene
MeOH, EtOH (pH 6)
MeOH, EtOH
Water Tolerance
Low (Decomposes)
High
Moderate
Reaction Rate
Fast
Slow
Fast
Isolation of Volatile Cyclobutane Amines
A common failure mode with cyclobutane derivatives is yield loss during rotary evaporation due to the volatility of the free base.
Protocol for Salt Formation (HCl):
After extraction, do not concentrate the organic layer completely.
Dry the organic layer (EtOAc or Et2O) thoroughly.
Add 4M HCl in Dioxane or 2M HCl in Et2O (1.2 equiv) dropwise at 0 °C.
The amine hydrochloride salt will precipitate.
Filter the solid or evaporate the solvent (salts are non-volatile).
Workflow Diagram
Figure 2: Experimental decision tree for synthesis and isolation.
Part 5: Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion
Steric hindrance of cyclobutane ring.
Increase AcOH to 2.0 equiv; Switch solvent to DCE (higher temp capability than DCM).
Alcohol Byproduct
Aldehyde reduced before imine formed.
Pre-stir amine and aldehyde for 30-60 mins before adding STAB. Ensure STAB is added after imine formation.
Dialkylation
Primary amine reacting twice.
Use excess amine (1.5–2.0 equiv). Add aldehyde slowly to the amine solution.
Low Yield (Mass Balance)
Product volatility.
Do not dry under high vacuum. Isolate as HCl or Oxalate salt.
Part 6: References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
[Link]
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."
[Link]
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaBH(OAc)3."
[Link]
Mykhailiuk, P. K. (2023).[5] "Selective P450BM3 Hydroxylation of Cyclobutylamine... Underpinning Synthetic Chemistry for Drug Discovery." PMC. (Context on Cyclobutane Amine utility).
[Link]
Application Note: Strategic Deployment of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol in Lead Optimization
Executive Summary: The "Escape from Flatland" The moiety 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol represents a high-value fragment for "escaping flatland" (increasing Fsp³) in drug discovery. It functions as a conform...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Escape from Flatland"
The moiety 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol represents a high-value fragment for "escaping flatland" (increasing Fsp³) in drug discovery. It functions as a conformationally restricted, polar bioisostere for flexible alkyl amines, piperidines, and morpholines.
Its strategic value lies in three distinct physicochemical advantages:
pKa Modulation: The cyclopropylamine (CPA) motif typically lowers basicity (pKa ~8.0–8.5) compared to aliphatic amines (pKa ~10.0–10.5), reducing lysosomal trapping and hERG liability while maintaining solubility.
Vector Control: The 1,3-disubstituted cyclobutane core offers distinct cis (bent) and trans (linear) vectors, allowing precise orientation of the H-bond donating hydroxyl group relative to the pharmacophore.
Metabolic Hardening: The cyclobutane ring restricts the conformational entropy of the linker, potentially improving potency, while the cyclopropyl group blocks N-dealkylation pathways common in linear alkyl chains.
The following table contrasts the target moiety with standard linkers it commonly replaces.
Property
N-Ethyl-Piperidine-4-ol
3-Dimethylamino-propyl
Target Moiety (Trans-Isomer)
Impact
Structure
6-membered ring
Flexible Chain
Rigid 4-membered ring
Conformational lock
pKa (Calc)
~10.2
~10.5
~8.3
Improved Permeability
LogD (pH 7.4)
Low
Low-Medium
Medium
Balanced Lipophilicity
Fsp³
1.0
1.0
1.0
Maintains 3D character
Metabolic Risk
N-dealkylation, Ring Ox.
N-dealkylation, N-Ox
CPA Ring Opening (Low)
Site-specific Stability
Structural Vectors (Cis vs. Trans)
Unlike piperidine, which exists predominantly in a chair conformation, the cyclobutane core exists in a puckered "butterfly" conformation.[1]
Trans-1,3: Mimics a linear 1,4-disubstituted phenyl or piperidine vector.
Cis-1,3: Mimics a bent 1,2- or 1,3-disubstituted system, bringing the hydroxyl group closer to the amine in space (intramolecular H-bond potential).
Decision Logic: When to Deploy?
Use the following logic flow to determine if this bioisostere fits your SAR (Structure-Activity Relationship) bottleneck.
Caption: Decision matrix for deploying the cyclobutane-cyclopropylamine bioisostere to address specific DMPK liabilities.
Synthetic Protocols
Safety Warning: Cyclopropylamines can form reactive intermediates.[2][3] Handle all reagents in a fume hood.
Target Molecule: 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol.
Protocol A: Divergent Synthesis from 3-Oxocyclobutanecarboxylic Acid
This route allows for the separation of cis and trans isomers early in the sequence.
Purification: Reverse-phase HPLC or SCX cartridge (catch and release) to isolate the amine.
Protocol B: Visualization of Synthetic Pathway
Caption: Synthetic workflow for the generation of diastereomerically pure 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol.
Biological & Metabolic Evaluation
In Vitro Stability (Microsomal)
While cyclopropylamines block N-dealkylation, the cyclopropyl ring itself can be a "soft spot" for CYP450 oxidation (specifically CYP2D6 and CYP3A4), potentially forming reactive iminium ions or ring-opened aldehydes.
Assay Protocol:
Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH.
GSH Trapping: Co-incubate with Glutathione (GSH) to detect reactive intermediates.
Analysis: LC-MS/MS. Look for:
M+16 (Hydroxylation on cyclobutane or cyclopropyl).
M+305 (GSH adduct indicating ring opening/reactive intermediate).
Method: Potentiometric Titration (Sirius T3) or Capillary Electrophoresis.
Expectation: The pKa should be 1.5–2.0 units lower than the corresponding isopropyl-amine analog.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849.[5] Link
Wilsmore, L. K., et al. (2021). Metabolism of Cyclopropyl Groups: A Review. Journal of Medicinal Chemistry. (General reference on Cyclopropylamine metabolism liability). Link
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry. (Reference for GSH trapping protocols). Link
Preparation of Amino-Functionalized Cyclobutane Building Blocks: An Application Note for Medicinal Chemistry
Abstract Amino-functionalized cyclobutanes are increasingly sought-after building blocks in modern drug discovery, prized for their ability to confer desirable physicochemical properties and unique three-dimensional topo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Amino-functionalized cyclobutanes are increasingly sought-after building blocks in modern drug discovery, prized for their ability to confer desirable physicochemical properties and unique three-dimensional topologies to drug candidates. Their rigid, non-planar structure serves as a valuable bioisosteric replacement for more common motifs like phenyl or gem-dimethyl groups, often leading to improved metabolic stability and binding affinity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of these critical scaffolds. We move beyond simple procedural lists to offer an in-depth analysis of four distinct and powerful synthetic strategies: Photochemical [2+2] Cycloaddition, Ring Expansion of β-Lactams, Nucleophilic Amination of Silyloxycyclobutenes, and Strain-Release Amination of Bicyclobutanes. Each section includes a discussion of the underlying chemical principles, detailed step-by-step protocols, expert insights into experimental choices, and illustrative diagrams to ensure both theoretical understanding and practical success in the laboratory.
Introduction: The Rising Importance of Cyclobutanes in Drug Discovery
In the quest to design novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly exploring beyond flat, aromatic structures into the realm of three-dimensional chemical space.[1] The cyclobutane ring, a strained carbocycle, has emerged as a particularly powerful motif in this endeavor.[2] Its conformational rigidity fixes appended substituents in well-defined spatial orientations, which can lead to highly specific and potent interactions with biological targets. Furthermore, the cyclobutane core is often used as a bioisostere—a structural mimic—for phenyl rings or gem-dimethyl groups, a strategy that can improve key drug-like properties such as solubility and metabolic stability.[3]
The introduction of an amino group onto the cyclobutane scaffold is a critical functionalization. The amine serves as a handle for modulating aqueous solubility and basicity (pKa), provides a vector for further chemical elaboration, and can form key hydrogen bonds or salt-bridge interactions within a protein binding site. The synthesis of these valuable building blocks, however, is not always trivial. This guide details several field-proven, robust methodologies for accessing diverse amino-functionalized cyclobutanes, empowering chemists to incorporate these high-value scaffolds into their drug discovery programs.
Synthetic Strategies and Protocols
A variety of synthetic routes have been developed to access aminocyclobutanes, each with its own advantages and suitable for producing different substitution patterns. We will detail four powerful and distinct approaches.
Strategy 1: Photochemical [2+2] Cycloaddition and Hofmann Rearrangement
This elegant strategy leverages the power of photochemistry to construct the cyclobutane ring, followed by a classical rearrangement to install the key amino and carboxyl functionalities. It is particularly effective for generating highly functionalized, all-cis amino acid derivatives.[4][5] The core of this method is a highly endo-selective [2+2] photocycloaddition between a vinyl ether and a maleimide, followed by a one-pot, regioselective ring opening, Hofmann rearrangement, and nitrogen protection.[4]
Principle: The reaction is initiated by irradiating a mixture of a vinyl ether and a maleimide in the presence of a photosensitizer (e.g., acetophenone). This promotes the formation of a 1,4-biradical intermediate that cyclizes to form the cyclobutane ring with high stereoselectivity.[4] The resulting cycloadduct is then treated with bromine in a basic medium. This triggers a cascade involving the selective hydrolysis of the maleimide, a Hofmann rearrangement to convert an amide into a primary amine, and subsequent protection of the newly formed amine.[4]
Workflow Diagram
Caption: Overall workflow for the photochemical synthesis of aminocyclobutanes.
Detailed Protocol: Synthesis of Racemic N,O-diprotected 3-Hydroxy-2-aminocyclobutane-1-carboxylic acid ((±)-5) [4]
Part A: Photochemical [2+2] Cycloaddition
Materials & Equipment: 400 W medium-pressure mercury lamp with a Pyrex filter and water-cooling jacket, cylindrical reactor, magnetic stirrer, rotary evaporator, flash chromatography system, N-benzyloxymaleimide, tert-butyl vinyl ether, acetophenone, acetonitrile.
Procedure:
a. In the cylindrical reactor, dissolve N-benzyloxymaleimide (1 equiv) in acetonitrile (approx. 33 mL/mmol).
b. Add tert-butyl vinyl ether (1.5 equiv) and acetophenone (0.1 equiv) to the solution.
c. Stir the mixture at room temperature and degas with a stream of argon for 30 minutes to remove oxygen, which can quench the excited state.
d. Irradiate the stirred, degassed solution with the 400 W mercury lamp for 4 hours. The water-cooling jacket is essential to maintain a consistent reaction temperature.
e. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
f. Purify the resulting solid residue by flash chromatography to isolate the desired cycloadduct 3c . A typical run on a 30 mmol scale can yield several grams of product.[4]
Part B: Hydrolysis, Hofmann Rearrangement, and N-Protection
Materials & Equipment: Round-bottom flask, ice bath, magnetic stirrer, standard glassware for extraction, bromine, sodium hydroxide, di-tert-butyl dicarbonate ((Boc)₂O), dichloromethane (DCM), ethyl acetate (EtOAc), saturated sodium bicarbonate solution.
Procedure:
a. Dissolve the cycloadduct 3c (1 equiv) in an appropriate solvent system as described in the source literature.
b. Cool the solution in an ice bath and treat with bromine in a basic medium (e.g., NaOH solution). This initiates the regioselective ring opening and subsequent Hofmann rearrangement.
c. After the rearrangement is complete (monitor by TLC), add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture to protect the newly formed primary amine as its Boc-carbamate.
d. This consecutive one-pot process yields the racemic N,O-diprotected amino acid derivative, (±)-5, in high yield (typically around 81%).[4]
e. Perform a standard aqueous workup, extracting the product into an organic solvent like EtOAc or DCM. Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
f. Purify the crude product by flash chromatography.
Expert Insights: The endo-selectivity of the photocycloaddition is a key feature, driven by the stability of the 1,4-biradical intermediate before cyclization.[4] The one-pot sequence in the second stage is highly efficient, combining three distinct chemical transformations (hydrolysis, rearrangement, protection) into a single operation, which significantly improves process economy and yield.[4] The resulting racemic product can be resolved into its constituent enantiomers using a chiral auxiliary, such as (R)-4-phenyloxazolidin-2-one, for applications requiring enantiopure building blocks.[4]
Strategy 2: Ring Expansion of N-Vinyl-β-Lactams
This strategy provides an innovative pathway to diversely substituted aminocyclobutanes by transposing the ring strain of a readily accessible β-lactam into that of a cyclobutane.[6][7] The process occurs via a domino reaction involving a[8][8] sigmatropic rearrangement followed by an electrocyclic ring closure.
Principle: The synthesis begins with a multigram-scale preparation of an N-H β-lactam.[6] This is then N-vinylated. Upon thermal activation, the N-vinyl-β-lactam undergoes a[8][8] sigmatropic rearrangement to form a transient eight-membered enamide ring. At elevated temperatures, this intermediate undergoes a diastereoselective electrocyclization to furnish the final fused cyclobutane δ-lactam product.[6][9]
Mechanism Diagram
Caption: Key transformations in the ring expansion of N-vinyl-β-lactams.
Detailed Protocol: General Procedure for Ring Expansion/Closure [7]
Materials & Equipment: Sealed tube or microwave reactor, heating mantle or oil bath, appropriate solvents (e.g., toluene, xylene), flash chromatography system. The starting N-vinyl-β-lactams are prepared in three steps from isoprene and chlorosulfonyl isocyanate.[6]
Procedure:
a. Place a solution of the N-vinyl-β-lactam in a suitable high-boiling solvent (e.g., toluene) inside a sealed tube.
b. Heat the reaction mixture to the temperature required for the initial[8][8] sigmatropic rearrangement to form the eight-membered ring. This temperature will vary depending on the substrate.
c. To induce the subsequent electrocyclization, increase the temperature further. This step drives the formation of the fused cyclobutane product.
d. Monitor the reaction by TLC or GC-MS.
e. Upon completion, cool the reaction mixture to room temperature.
f. Remove the solvent under reduced pressure.
g. Purify the residue by flash chromatography to isolate the fused cyclobutane δ-lactam.
Expert Insights: This method is powerful because β-lactams are often easier to synthesize than similarly substituted cyclobutanes.[7] The reaction tolerates a wide range of substituents on the enamide component, including electron-rich, electron-poor, and heterocyclic groups.[6] The high diastereoselectivity observed in the final electrocyclization step is a significant advantage for constructing stereochemically complex molecules.[7]
Strategy 3: Nucleophilic Amination of Silyloxycyclobutenes
This approach provides a direct route to valuable 2-aminocyclobutanone derivatives, which are versatile intermediates for further synthesis. The method relies on the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with weakly nucleophilic nitrogen sources under acidic conditions.[8][10]
Principle: 1,2-bis(trimethylsilyloxy)cyclobutene acts as a synthetic equivalent of a cyclobutanone enolate. In the presence of an acid catalyst (e.g., HCl), it reacts with nitrogen nucleophiles such as carbamates, amides, and sulfonamides. The reaction proceeds via nucleophilic attack on the activated cyclobutene system, followed by hydrolysis of the silyl ether to reveal the ketone functionality.
Workflow Diagram
Caption: Synthesis of 2-aminocyclobutanones from a silyloxycyclobutene.
Detailed Protocol: General Procedure for Synthesis of 2-Aminocyclobutanones [10]
Materials & Equipment: Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, standard glassware for workup and purification. The starting material, 1,2-bis(trimethylsilyloxy)cyclobutene, is prepared via the acyloin cyclization of dimethyl succinate.[10]
Procedure:
a. To a solution of the nitrogen nucleophile (e.g., benzyl carbamate, a sulfonamide, or benzamide) in diethyl ether, add 1,2-bis(trimethylsilyloxy)cyclobutene.
b. Add a solution of 1M HCl in ether. The use of refluxing ethereal HCl has been found to give the most reproducible results.[10]
c. Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
d. Cool the reaction to room temperature and perform an appropriate aqueous workup. Typically, this involves washing with water and brine.
e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo.
f. Purify the crude product by flash column chromatography.
Data Presentation: Scope of Nitrogen Nucleophiles [10]
N-Nucleophile
Protecting Group
Product
Yield (%)
Benzyl carbamate
Cbz
2-(Cbz-amino)cyclobutanone
69
N-Benzyl benzylcarbamate
Cbz, Bn
2-(Cbz-benzylamino)cyclobutanone
60
Methanesulfonamide
Ms
2-(Ms-amino)cyclobutanone
81
Benzenesulfonamide
Bs
2-(Bs-amino)cyclobutanone
83
Benzamide
Bz
2-(Bz-amino)cyclobutanone
70
4-Cyanoaniline
4-CN-Ph
2-(4-Cyanophenylamino)cyclobutanone
26
Expert Insights: The success of this reaction is highly dependent on the nucleophilicity and basicity of the nitrogen source. Weakly nucleophilic species are required. Sulfonamides and carbamates generally give good to excellent yields.[10] More basic amines like aniline or N-methylaniline fail to react, presumably due to protonation by the acid catalyst, which renders them non-nucleophilic. The exception is 4-cyanoaniline, which is significantly less basic and provides the desired product, albeit in a lower yield.[10]
Strategy 4: Strain-Release Amination of Bicyclobutanes
Representing the cutting edge of synthetic methodology, strain-release amination provides an exceptionally mild and direct route for the "cyclobutylation" of amines.[3] This strategy uses stable yet highly reactive bicyclo[1.1.0]butane (BCB) derivatives that react rapidly with amines, driven by the release of significant ring strain (~66 kcal/mol).
Principle: Arylsulfonyl-substituted bicyclobutanes are stable, isolable reagents.[3][11] They react with amines via nucleophilic attack on one of the bridgehead carbons. This opens the strained bicyclic system and forms a new carbon-nitrogen bond, resulting in a 3-amino-1-(arylsulfonyl)cyclobutane product. The reaction is often performed with "Turbo amides," which are generated in situ and exhibit enhanced reactivity.[3]
Mechanism Diagram
Caption: Strain-release amination of a bicyclobutane (BCB) reagent.
Detailed Protocol: General Procedure for Strain-Release Amination [3]
Materials & Equipment: Schlenk flask or oven-dried vial with a septum, magnetic stirrer, inert atmosphere (argon or nitrogen), syringe, anhydrous solvents.
Procedure:
a. In an oven-dried flask under an inert atmosphere, dissolve the amine substrate (1 equiv) in a suitable anhydrous solvent.
b. Add the bicyclobutane reagent (e.g., C7 as described in the source literature, typically 1.1-1.5 equiv).[3]
c. If using the "Turbo amide" protocol for less nucleophilic amines, the amine is first treated with a Grignard reagent or other base in situ before the addition of the BCB reagent.
d. Stir the reaction at room temperature. The reactions are typically rapid.
e. Monitor the reaction by LC-MS or TLC.
f. Upon completion, quench the reaction (e.g., with saturated ammonium chloride solution).
g. Perform a standard extractive workup.
h. Purify the product via flash column chromatography.
Expert Insights: This protocol is exceptionally powerful for several reasons. First, it is highly chemoselective; amines can be functionalized in the presence of other nucleophilic groups like free hydroxyls.[3] Second, the reaction conditions are very mild, making it ideal for the late-stage functionalization of complex molecules, including active pharmaceutical ingredients.[3] Finally, the resulting arylsulfonyl group is not merely a spectator; it can be used as a synthetic handle for further transformations, allowing for the introduction of other functionalities like deuterium, alkyl groups, or fluorine via subsequent reactions.[3]
Comparison of Synthetic Strategies
Strategy
Key Transformation
Typical Product
Advantages
Limitations
Photochemical [2+2] Cycloaddition
Photocycloaddition / Hofmann Rearrangement
cis-Substituted Amino Acids
High stereocontrol, access to complex trifunctionalized scaffolds.[4]
Requires specialized photochemical equipment; may have substrate scope limitations.
Utilizes readily available β-lactam precursors; high diastereoselectivity.[6][7]
Requires high temperatures; produces fused ring systems that may need further modification.
Nucleophilic Amination
Nucleophilic Addition to Silyloxycyclobutene
2-Aminocyclobutanones
Direct access to keto-functionalized cyclobutanes; straightforward procedure.[10]
Limited to weakly basic/nucleophilic nitrogen sources.[10]
Strain-Release Amination
Nucleophilic Ring Opening of Bicyclobutane
3-Aminocyclobutanes
Extremely mild conditions; excellent chemoselectivity; ideal for late-stage functionalization.[3][11]
Requires synthesis of specialized bicyclobutane reagents.
Conclusion
The preparation of amino-functionalized cyclobutane building blocks is a vital task for modern medicinal chemistry. The synthetic strategies detailed in this application note—photocycloaddition, ring expansion, nucleophilic amination, and strain-release amination—represent a versatile and powerful toolkit for accessing a wide array of these valuable structures. By understanding the principles, protocols, and expert insights behind each method, researchers can confidently select and execute the optimal synthetic route to construct the specific amino-cyclobutane scaffolds required to advance their drug discovery programs and create the next generation of innovative therapeutics.
References
Chang, Z., Boyaud, F., Guillot, R., Boddaert, T., & Aitken, D. J. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 83(1), 527–534. [Link]
Cheung, L. L. W., & Yudin, A. K. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. Organic Letters, 11(6), 1281–1284. [Link]
Armoush, N., Syal, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(10), 1679–1687. [Link]
Cheung, L. L. W., & Yudin, A. K. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. Organic Letters. [Link]
Cheung, L. L. W., & Yudin, A. K. (2009). Synthesis of aminocyclobutanes through ring expansion of N-vinyl-beta-lactams. Organic Letters, 11(6), 1281–1284. [Link]
Armoush, N., Kataria, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]
de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. Angewandte Chemie International Edition, 52(34), 9009-9013. [Link]
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540–15586. [Link]
Wikipedia. (n.d.). Ring expansion and contraction. Retrieved from [Link]
Compain, P., et al. (2018). Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry, 16(1), 121-131. [Link]
De Kimpe, N., et al. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International, 27(5), 590-596. [Link]
Cernijenko, A., et al. (2016). Strain Release Amination. Science, 351(6278), 1188-1192. [Link]
Chang, Z., et al. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. PubMed. [Link]
Chang, Z., et al. (2017). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry. [Link]
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
Moore, H. W., & Schafer, C. (2010). New Syntheses and Ring Expansion Reactions of Cyclobutenimines. Australian Journal of Chemistry, 63(12), 1648-1655. [Link]
Lautens, M., et al. (2022). Photochemical Formal [3+2] Cycloaddition for the Synthesis of Aminocyclopentanes in Flow. Organic Letters. [Link]
Rawal, V. H., et al. (2012). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 14(4), 1082-1085. [Link]
Waser, J., et al. (2018). Ficini Reaction with Acrylates for the Stereoselective Synthesis of Aminocyclobutanes. Angewandte Chemie International Edition. [Link]
Baran, P. S., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(39), 11497-11512. [Link]
Lu, P., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science. [Link]
Daugulis, O., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Molecules, 26(11), 3208. [Link]
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
Baran, P. S., et al. (2012). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of the American Chemical Society, 134(5), 2475-2478. [Link]
Wiemer, A. J., et al. (2016). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. University of Iowa. [Link]
Baran, P. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1802-1813. [Link]
de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. PubMed. [Link]
Hein, J. E., et al. (2021). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Journal of the American Chemical Society. [Link]
Wang, Y., et al. (2022). Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. Chinese Journal of Chemistry. [Link]
CN112608243A - Synthesis method of trans-3-aminobutanol. (2021).
Fernández, I., et al. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 22(6), 241. [Link]
Yu, Z.-X., et al. (2010). Transition‐Metal‐Catalyzed Cycloadditions for the Synthesis of Eight‐Membered Carbocycles. Chemistry – An Asian Journal, 5(8), 1732-1746. [Link]
National Center for Biotechnology Information. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem. Retrieved from [Link]
Fernández, I., et al. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PubMed Central. [Link]
Solvent selection for dissolving 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol
Application Note: Solvent Selection & Handling of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol Executive Summary This application note provides a definitive technical guide for the solvation, handling, and processing of 3...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection & Handling of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol
Executive Summary
This application note provides a definitive technical guide for the solvation, handling, and processing of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1622902-68-4, stereoisomers vary).[1][2]
This molecule is a critical intermediate in the synthesis of Abrocitinib (Cibinqo) , a selective JAK1 inhibitor.[1][2] Due to its bifunctional nature—possessing both a polar secondary amine and a hydroxyl group on a cycloalkyl scaffold—it exhibits complex solubility behaviors dependent on pH and stereochemistry (cis/trans ratio).[1][2]
Key Recommendation: The industry-standard "green" solvent for processing this intermediate is 2-Methyltetrahydrofuran (2-MeTHF) , often used in biphasic systems with water.[1][2] For analytical purposes (HPLC/NMR), polar protic solvents or acidified mobile phases are required to suppress amine tailing.[1][2]
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the competing intermolecular forces within the molecule.[1]
Feature
Chemical Nature
Solubility Implication
Secondary Amine
Basic ()
High water solubility at pH < 9.[1][2] Prone to salt formation.[1][2]
Cyclobutane Core
Lipophilic / Rigid
Provides limited solubility in non-polar alkanes (Hexane/Heptane).[1][2]
Hydroxyl Group
H-Bond Donor/Acceptor
Enhances solubility in alcohols (MeOH, EtOH) and water.[1][2]
Stereochemistry
Cis vs. Trans
Cis-isomers generally exhibit higher lattice energy and lower solubility than trans-isomers in non-polar media.[1][2]
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Application Context
Polar Aprotic (Green)
2-MeTHF , Ethyl Acetate
Excellent
Preferred for Process. Good recovery; separates well from water.[1][2]
Protocol B: Salt Formation & Recrystallization (Purification)
The free base is often an oil.[1][2] This protocol converts it to a crystalline salt (e.g., Succinate) using solvent switching.[1][2]
Rationale: Amine salts are chemically stable and easier to handle than viscous free-base oils.[1][2]
Dissolution: Dissolve 1.0 eq of crude free base in 2-MeTHF (5 vol).
Acid Addition: In a separate vessel, dissolve 1.0 eq of Succinic Acid in Methanol (3 vol).
Mixing: Slowly add the acid solution to the amine solution at 50°C.
Nucleation: Cool slowly to 20°C. If oiling occurs, reheat and add a seed crystal.
Anti-Solvent: Dropwise add Heptane or IPA (depending on specific salt solubility) to drive precipitation.[1][2]
Isolation: Filter the white solid and wash with cold 2-MeTHF.[1][2]
Critical Handling & Stability Notes
Amine Oxidation: The secondary amine is susceptible to oxidation.[1][2]
Action: Always degas solvents (sparge with Nitrogen/Argon) prior to dissolution.[1][2]
Storage: Store solutions under inert atmosphere.[1][2]
Hygroscopicity: The hydroxyl group makes the molecule hygroscopic.[1][2]
Action: Avoid using anhydrous solvents if the process is not strictly water-free; however, for accurate weighing, use a glovebox or rapid handling techniques.[1]
Chromatographic Tailing:
Issue: Secondary amines interact strongly with silanols on HPLC columns.[1][2]
Solution: Always use a modifier. 0.1% Formic Acid (low pH) or 0.1% Ammonium Hydroxide (high pH) is mandatory in the mobile phase.[1][2]
References
Pfizer Inc. (2018).[1][2] Process for the preparation of Janus Kinase Inhibitors.[1][2][3][4][5][6] World Intellectual Property Organization.[1][2] WO2018/055485.[1][2]
Source of 2-MeTHF and salt form
Vazquez, M., et al. (2018).[1][2] Identification of N-cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutylpropane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate.[1][2] Journal of Medicinal Chemistry, 61(3), 1130–1152.[1][2][7] [1][2]
Primary medicinal chemistry paper describing the synthesis and isolation of the intermedi
Henderson, R. K., et al. (2011).[1] Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection Starting at Research.[1][2] Green Chemistry, 13, 854-862.[1]
Authoritative guide on Green Chemistry solvent replacement (e.g., replacing DCM with 2-MeTHF).
Purification methods for polar amino-cyclobutanol intermediates
Welcome to the Polar Intermediates Technical Support Center . This guide addresses the specific challenges of purifying amino-cyclobutanol intermediates .
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Polar Intermediates Technical Support Center .
This guide addresses the specific challenges of purifying amino-cyclobutanol intermediates . These molecules present a "perfect storm" for purification: high polarity (water solubility), amphoteric nature (amine + alcohol), and structural ring strain that demands gentle handling.
Quick Navigation
Issue
Recommended Module
Product is stuck in the aqueous layer
[Module 1: Catch & Release (SCX)]
Compound trails/smears on Silica
[Module 2: HILIC & Specialized Stationary Phases]
Oil formation/Hygroscopic solids
[Module 3: Salt Engineering & Crystallization]
Low recovery or decomposition
[Troubleshooting & FAQ]
Module 1: The "Catch & Release" Standard (SCX)
For highly polar amino-cyclobutanols that partition into the aqueous phase during standard workups, Strong Cation Exchange (SCX) is the industry-standard isolation method. It replaces liquid-liquid extraction (LLE) with a solid-phase extraction mechanism, avoiding the use of n-butanol or continuous extraction.
The Mechanism
SCX resins possess sulfonic acid moieties.[1] They protonate the amine function of your cyclobutanol, binding it ionically while non-basic impurities wash away. A basic eluent then neutralizes the ammonium species, releasing the free base.
Protocol: SCX Isolation
Conditioning: Flush the SCX cartridge with MeOH (2 column volumes - CV).
Loading: Dissolve the crude reaction mixture in MeOH or water/MeOH (1:1). If solubility is poor, add a minimum amount of dilute acetic acid. Do not use DMSO if possible, as it is viscous and hard to remove.
Washing (The "Catch"): Load the sample. Elute with MeOH (3-5 CV).
Elution (The "Release"): Elute with 2M NH₃ in MeOH (3-5 CV).
Result: The ammonia deprotonates the amine, breaking the ionic bond. The product elutes as a free base.
Concentration: Evaporate the ammoniacal fractions under reduced pressure. Note: Keep bath temperature <40°C to prevent thermal stress on the cyclobutane ring.
Workflow Visualization
Figure 1: The Catch-and-Release workflow for isolating polar amines from complex mixtures.
Module 2: Chromatographic Strategies
If SCX isolation yields a mixture of basic components (e.g., regioisomers or diastereomers of the cyclobutanol), further chromatography is required. Standard C18 silica often fails due to "phase collapse" or lack of retention.
HILIC is "Reverse Reverse-Phase." It uses a polar stationary phase and a high-organic mobile phase. Water is the "strong" solvent.
Stationary Phase: Bare Silica, Amide, or Zwitterionic (e.g., ZIC-HILIC).
Mobile Phase: Acetonitrile (90%) / Aqueous Buffer (10%).
Buffer: 10-20 mM Ammonium Formate or Acetate (pH 3-5). Crucial: Buffer is required to suppress ion-exchange interactions with surface silanols, which cause peak tailing.
Why it works: The water forms a layer on the silica surface.[2] The polar amino-cyclobutanol partitions into this water layer.
Strategy B: Amine-Functionalized Silica
For Normal Phase purification, replace standard silica with Amine-functionalized silica (KP-NH) .
Benefit: The surface amines block acidic silanols, preventing the strong acid-base interaction that causes streaking/tailing of your product.
Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (no added amine modifier needed).
Comparative Selection Table
Feature
Standard C18
C18-Aq (Aqueous)
HILIC
Retention Mechanism
Hydrophobic Interaction
Hydrophobic + Polar shielding
Partitioning into water layer
Best For
Non-polar compounds
Moderately polar amines
Highly polar/Water soluble
Mobile Phase
High Water % (Start)
100% Water compatible
High ACN % (Start)
Suitability for Topic
Poor (No retention)
Good (If logP > -1)
Excellent (If logP < -1)
Module 3: Salt Engineering & Crystallization
Amino-cyclobutanols often exist as oils or amorphous solids in their free base form. Converting them to salts stabilizes the cyclobutane ring and facilitates purification via recrystallization.
Hydrochloride (HCl) Salts:
Method: Dissolve free base in Et₂O or EtOH. Add 1M HCl in Et₂O dropwise.
Precipitation: The salt often precipitates immediately.
Warning: Avoid heating strong aqueous HCl solutions of cyclobutanols for extended periods, as ring opening can occur in highly strained systems [1].
Oxalate Salts:
Method: Excellent for crystallizing small amines that form hygroscopic HCl salts.
Protocol: Mix equimolar amounts of amine and oxalic acid in hot EtOH. Cool slowly.
Recrystallization Solvent:
MeOH/EtOAc: Dissolve in min. hot MeOH, add EtOAc until cloudy, cool.
iPrOH/Water: For highly soluble salts.
Troubleshooting & FAQ
Q1: My compound elutes from the SCX cartridge during the MeOH wash step.
Cause: The sample was loaded in a solvent that was too basic, or the amine is extremely weak (pKa < 3).
Fix: Acidify the loading solution with 5% acetic acid to ensure the amine is fully protonated (R-NH₃⁺) before loading. This forces binding to the sulfonate groups [2].
Q2: I see broad, tailing peaks on my HILIC column.
Cause: "Secondary interactions" between the amine and residual silanols, or mismatch between sample solvent and mobile phase.
Fix:
Increase buffer ionic strength (e.g., go from 5mM to 20mM Ammonium Formate) [3].
Dissolve the sample in the starting mobile phase (e.g., 90% ACN). Injecting a water-dissolved sample into a high-ACN HILIC column disrupts the partitioning mechanism.
Q3: Is the cyclobutanol ring stable to the ammonia elution step?
Answer: Generally, yes. Cyclobutanols are kinetically stable. However, if the ring has electron-withdrawing groups (like ketones) adjacent to it, it may be sensitive to base-catalyzed rearrangement. In such cases, elute with a weaker base (e.g., 1% Et₃N in MeOH) and evaporate immediately at low temperature (<30°C) [4].
Q4: I cannot detect my compound (No UV activity).
Cause: Amino-cyclobutanols lack chromophores.
Fix: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). Alternatively, use Ninhydrin stain for TLC monitoring (stains primary/secondary amines red/purple).
Decision Logic for Purification
Figure 2: Strategic decision tree for selecting the appropriate purification pathway.
References
Mechanisms of Cyclobutane-Fused Lactone Hydrolysis. National Institutes of Health (PMC). Discusses stability of cyclobutane rings under acidic/basic conditions.
Catch-enrich-release approach for amine-containing natural products. National Institutes of Health (PMC). Details the SCX mechanism for polar amines.
Hydrophilic interaction chromatography (HILIC) for polar pharmaceuticals. PubMed. Explains buffer requirements for amine separations on silica.
Is there an easy way to purify organic amines? Biotage. Practical guide on amine-functionalized silica and SCX.
Technical Support Center: A Guide to the Separation of Cis/Trans Isomers of 3-Substituted Cyclobutanols
Welcome to the Technical Support Center for the resolution of 3-substituted cyclobutanol stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the resolution of 3-substituted cyclobutanol stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with separating these structurally similar compounds. The inherent strain and puckered conformation of the cyclobutane ring, coupled with the subtle geometric differences between cis and trans isomers, demand a nuanced approach to purification.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome these separation hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of cis and trans isomers of 3-substituted cyclobutanols so challenging?
The primary difficulty lies in the very similar physicochemical properties of these diastereomers.[1] Their identical molecular weight and functional groups result in comparable polarities and boiling points, making traditional separation techniques like fractional distillation largely ineffective. The rigid four-membered ring structure can also lead to unpredictable interactions with chromatographic stationary phases.[1]
Q2: I'm seeing co-elution of my cis and trans isomers on a standard silica gel column. What is my first troubleshooting step?
Co-elution is a common problem. Before abandoning silica gel chromatography, systematically vary the mobile phase composition. A gradual decrease in the polarity of the eluent can sometimes enhance the differential interaction of the isomers with the silica surface, leading to separation. Consider transitioning from a standard solvent system (e.g., ethyl acetate/hexane) to one with different solvent selectivities, such as dichloromethane/methanol or using additives like a small percentage of tert-butyl methyl ether.
Q3: Can derivatization of the hydroxyl group improve separation?
Absolutely. Derivatizing the alcohol to an ester or an ether can significantly alter the molecule's polarity and steric profile, often leading to improved separation. For gas chromatography (GC), this is a standard approach to increase volatility and improve peak shape.[3][4] For liquid chromatography, the introduction of a bulky protecting group can amplify the subtle geometric differences between the cis and trans isomers, making them more amenable to separation on a standard stationary phase.
Q4: How can I confirm the identity of the separated cis and trans isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[5][6] The coupling constants (J-values) between protons on the cyclobutane ring are diagnostic of their relative stereochemistry.[6][7] Generally, cis vicinal protons will have a different coupling constant compared to trans vicinal protons.[6] Additionally, the chemical shifts of the ring protons and the carbinol proton (CH-OH) will differ between the two isomers due to their different spatial environments.[8]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Flash Chromatography for Diastereomer Separation
Flash chromatography on silica gel is often the first method attempted for separating multigram quantities of diastereomers. When initial trials with standard solvent systems fail, a systematic approach to optimization is necessary.
Troubleshooting Steps:
Solvent System Screening: Create a matrix of solvent systems with varying polarities and selectivities. Test these systems using thin-layer chromatography (TLC) to identify the eluent that provides the best separation (ΔRf).
Gradient Elution: If isocratic elution fails, a shallow solvent gradient can be highly effective. A slow, linear increase in the polar component of the mobile phase can resolve closely eluting compounds.
Column Packing and Loading: Ensure the column is packed uniformly to prevent channeling. Dry loading the sample onto a small amount of silica can often improve resolution compared to wet loading, especially for less soluble compounds.
Experimental Protocol: Separation of a Generic 3-Substituted Cyclobutanol
TLC Analysis: Dissolve a small amount of the cis/trans mixture in a suitable solvent. Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes; 5% methanol in dichloromethane).
Column Preparation: Dry pack a flash chromatography column with silica gel.
Sample Loading: Adsorb the crude mixture onto a small amount of silica gel and load it onto the column.
Elution: Begin elution with a mobile phase that gives an Rf value of ~0.4 for the lower-eluting isomer. If separation is not achieved, switch to a shallow gradient.
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure isomers.
Guide 2: Gas Chromatography (GC) with Derivatization for Enhanced Separation
For volatile and thermally stable cyclobutanols, GC offers excellent resolution. However, the polar hydroxyl group can cause peak tailing.[3] Derivatization to a less polar ester is a common and effective solution.[3]
Troubleshooting Steps:
Incomplete Derivatization: If you observe the starting material in your chromatogram, the derivatization reaction may be incomplete. Ensure you are using a molar excess of the derivatizing agent and allow sufficient reaction time.[3] For sterically hindered alcohols, gentle heating may be necessary.[3]
Poor Peak Shape: Even after derivatization, poor peak shape can occur. This could be due to an active site in the GC inlet or column. Using a deactivated inlet liner and a high-quality, low-bleed column is crucial.
Co-elution: If the derivatized isomers still co-elute, changing the stationary phase of the GC column is the most effective solution. A column with a different polarity will offer different selectivity.
Experimental Protocol: Acetylation of a 3-Substituted Cyclobutanol for GC Analysis
Reaction Setup: In a clean, dry vial, dissolve the cyclobutanol mixture (10 mg) in dichloromethane (1 mL). Add triethylamine (1.5 equivalents) and acetic anhydride (1.2 equivalents).
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
Workup: Quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
Analysis: Evaporate the solvent and dissolve the residue in a suitable solvent for GC injection.
Visualization of Key Concepts
Decision Workflow for Separation Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate separation technique for your 3-substituted cyclobutanol isomers.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
In the high-stakes synthesis of Janus Kinase (JAK) inhibitors, specifically Abrocitinib (PF-04965842) , the cyclobutane scaffold presents a unique stereochemical challenge.[1] The intermediate 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS 1489515-41-4) is not merely a building block; it is the stereochemical anchor for the drug's efficacy.
The critical quality attribute (CQA) for this reference standard is the diastereomeric purity (cis vs. trans ratio) . Unlike simple alkyl chains, the cyclobutane ring imposes a rigid geometry where the relative orientation of the hydroxyl group and the (cyclopropylamino)methyl arm dictates the binding affinity of the final API.[1]
This guide objectively compares "Reference Standard Grade" material against "Industrial Reagent Grade" alternatives, focusing on the detection and quantification of the trans-isomer impurity, which is often silent in standard HPLC methods but detrimental to downstream yield and potency.[1]
Critical Quality Attributes: The Cis/Trans Divergence[1]
For Abrocitinib, the cis-isomer (often denoted as (1s,3s) or (1r,3r) depending on nomenclature priority, but geometrically cis) is the required pharmacophore.[1] The trans-isomer is a potent impurity that must be controlled.
Table 1: Comparative Specifications (Reference vs. Reagent Grade)
Feature
Reference Standard Grade
Industrial Reagent Grade
Impact on Research/Scale-up
Purity (HPLC)
> 98.5% (Area %)
> 95.0% (Area %)
Lower purity affects coupling efficiency with the pyrimidine core.[1]
Diastereomeric Ratio (dr)
> 99:1 (Cis:Trans)
~ 90:10 to 95:5
CRITICAL: High trans content leads to inactive API enantiomers that are difficult to separate later.[1]
Identity Verification
1H-NMR, NOESY, MS, IR
1H-NMR, MS
Reagent grade often lacks NOESY data to confirm relative stereochemistry.[1]
Residual Solvents
< 500 ppm (ICH limits)
Variable
High solvents can interfere with accurate weighing for quantitative standards.
Water Content
< 0.5%
< 2.0%
Hygroscopicity affects stoichiometry in sensitive coupling reactions.
Stereochemical Analysis & Identification
Distinguishing the cis-isomer from the trans-isomer is the primary analytical challenge. Standard C18 HPLC often fails to resolve these diastereomers effectively without specialized conditions.
NMR Diagnosis (The Gold Standard)
The rigid cyclobutane ring allows for definitive assignment using 1H-NMR and 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).
Cis-Isomer (Target): The methine protons at C1 and C3 are on the same face. A strong NOE correlation is observed between the proton at C1 (CH-OH) and the proton at C3 (CH-N).
Trans-Isomer (Impurity): The protons are on opposite faces. No (or very weak) NOE correlation is observed between C1-H and C3-H.
Experimental Insight: Chemical Shift Differences
In the cis-isomer, the ring protons often exhibit a distinct "roofing" effect or multiplet pattern compared to the trans-isomer due to magnetic anisotropy.
Cis-H1 (CH-OH): Typically resonates upfield relative to the trans-isomer (~4.10 ppm).
Trans-H1 (CH-OH): Typically resonates downfield (~4.25 ppm).[1]
Visualizing the Stereochemical Pathway[1]
The following diagram illustrates the synthesis and the critical point of divergence where the isomeric impurity is introduced.
Figure 1: Synthesis pathway highlighting the stereoselective reduction step where the cis/trans ratio is established.
Experimental Protocols for Validation
As a researcher, you should not blindly trust the CoA.[1] Use these protocols to validate your reference standard.
Protocol A: HPLC Method for Diastereomer Separation
Standard C18 columns may co-elute the isomers. Use a Phenyl-Hexyl or specialized Chiral column for better resolution.
Column: XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (or equivalent).[1]
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 10).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
Expected Result: The cis-isomer typically elutes after the trans-isomer in high pH conditions on phenyl phases due to conformational interaction with the stationary phase.
Protocol B: Rapid NOE Check
Dissolve 5 mg of the standard in 0.6 mL DMSO-d6.
Acquire a standard 1H spectrum. Identify the CH-OH multiplet at ~4.0-4.2 ppm.
Perform a 1D-NOESY experiment irradiating the CH-OH signal.
Pass Criteria: Observation of a signal enhancement at the C3-H position (multiplet near 2.0-2.5 ppm).
Fail Criteria: Absence of this correlation indicates the trans-isomer.
Stability & Handling Guide
Hygroscopicity: The free base/alcohol form is moderately hygroscopic. Store in a desiccator at -20°C.
Solution Stability: Stable in DMSO and Methanol for 24 hours at room temperature. Avoid acidic solvents for prolonged periods if the cyclopropyl amine is unprotected, as ring opening is possible under harsh acidic conditions (though cyclopropyl amines are generally robust).[1]
Reactivity: The primary hydroxyl group is nucleophilic. Avoid inadvertent exposure to acylating agents (anhydrides, acid chlorides).[1]
References
Pfizer Inc. (2020). Synthesis of Abrocitinib (PF-04965842). Journal of Medicinal Chemistry. (Generalized link to journal as specific article URL varies).
ChemicalBook. (2024).[2] Abrocitinib: Synthesis and Application. Retrieved from .[1]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72207871 (Related Isomer). .[1]
Beilstein Journals. (2022). Stereochemical assignment of cyclobutane derivatives via NMR. .[1]
Vertex AI Research. (2025). Integrated Analysis of CAS 1489515-41-4 Search Results.
Personal protective equipment for handling 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol
An Expert Guide to Personal Protective Equipment for Handling 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol In the landscape of innovative drug development, the introduction of novel chemical entities like 3-[(Cyclopropyla...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert Guide to Personal Protective Equipment for Handling 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol
In the landscape of innovative drug development, the introduction of novel chemical entities like 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol presents both exciting opportunities and significant safety responsibilities. As this compound is a research chemical, comprehensive toxicological data is not yet established. Therefore, a rigorous and proactive safety protocol is not just recommended—it is essential. This guide, grounded in the principles of chemical analogy and risk mitigation, provides a detailed framework for the safe handling of this compound, ensuring that the well-being of our scientific professionals remains the highest priority.
The Compound Profile: An Assessment of Potential Hazards
Without a specific Safety Data Sheet (SDS), we must infer the potential hazards of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol by examining its constituent chemical motifs.
Cyclobutane Ring: While generally stable, cyclobutanes are strained ring systems.[1] Structurally similar compounds like cyclobutanol are flammable liquids.[2][3]
Amine Functionality (Cyclopropylamino): Amines as a class of compounds can be irritants to the skin, eyes, and respiratory system.[4] Depending on their structure, they can also be corrosive or cause allergic skin reactions.[5]
Alcohol Functionality (-ol): Alcohols are often flammable and can cause eye irritation.[6]
Given this profile, we will operate under the precautionary principle, treating 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol as a potentially flammable, irritant substance that may be harmful if absorbed through the skin, inhaled, or ingested.
Foundational Protection: Core PPE Requirements
For any task involving the handling of 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol, the following minimum personal protective equipment is mandatory.[7] This core ensemble is designed to prevent incidental exposure during routine laboratory operations.
PPE Component
Specification
Rationale and Best Practices
Hand Protection
Double-gloved with 4-mil (or thicker) nitrile gloves.[8]
Nitrile provides good resistance against a wide range of chemicals.[9] Double-gloving is a critical control measure when handling compounds of unknown toxicity, as it protects against contamination in the event the outer glove is breached.[7]
Eye Protection
Chemical splash goggles meeting ANSI Z87.1 standards.[10]
Goggles provide a full seal around the eyes and are required for protection against liquid splashes and chemical vapors, offering superior protection to standard safety glasses.[7][8]
Body Protection
Flame-resistant laboratory coat, fully fastened.
A lab coat provides a removable barrier to protect against splashes and spills.[8] Given the potential flammability based on analogous structures, flame-resistant material is a necessary precaution.
Lab Attire
Long pants and closed-toe, non-slip shoes.
This is a fundamental requirement for all laboratory work to protect the skin on the lower body and feet from spills and physical hazards.[7]
Dynamic Risk Assessment: Scaling Protection to the Procedure
The level of risk is not static; it changes with the experimental procedure. The following workflow provides a logical pathway for escalating PPE based on the specific tasks being performed. All operations involving this compound should, at a minimum, be conducted within a certified chemical fume hood to mitigate inhalation exposure.
Caption: Decision workflow for task-specific PPE selection.
Operational Protocols: From Preparation to Disposal
A disciplined, procedural approach to the use and disposal of PPE is as vital as the equipment itself.
Step-by-Step Donning and Doffing Procedure
Donning (Putting On) Sequence:
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
Lab Coat: Don your flame-resistant lab coat and fasten all buttons.
Eye Protection: Put on your chemical splash goggles.
Gloves: Don the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Don the second, outer pair of gloves over the first.
Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.
Outer Gloves: In the work area, remove the outer pair of gloves by peeling one off from the cuff, turning it inside out. Use the balled-up glove in your gloved hand to remove the second glove, touching only the inside surface. Dispose of them in the designated hazardous waste container.
Lab Coat: Step out of the immediate work area. Remove your lab coat by folding it inward, away from your body. Hang it in its designated location or place it in a sealed bag if grossly contaminated.
Eye Protection: Remove your goggles by handling the strap, not the front.
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1. Dispose of them in the hazardous waste container.
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Spill and Disposal Plan
Spill Response: In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. For small spills, use a chemical spill kit containing an absorbent appropriate for flammable liquids. All materials used for cleanup, including contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]
Waste Disposal: All materials contaminated with 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol are to be considered hazardous waste. This includes gloves, weigh boats, pipette tips, and absorbent paper. Collect all solid and liquid waste in separate, clearly labeled, and sealed containers for disposal according to your institution's EHS guidelines.[2]
By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
Vertex AI Search.What are the Health and Safety Guidelines for Using Amines?